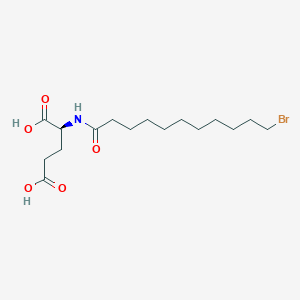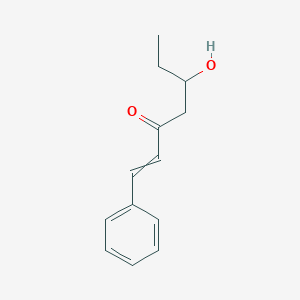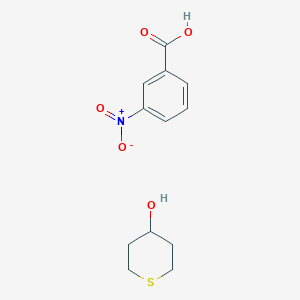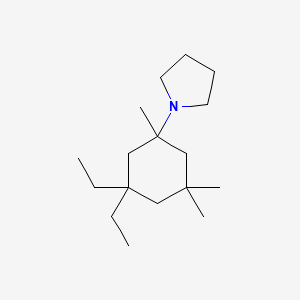![molecular formula C25H17ClN4O3 B12533397 3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines an indole moiety with a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline precursors, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different indole-based compounds.
科学的研究の応用
3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other indole-quinoline derivatives, such as:
- 3-[(E)-N-[(Z)-(6-bromo-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
- 3-[(E)-N-[(Z)-(6-fluoro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
Uniqueness
The uniqueness of 3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one lies in its specific structural features, such as the chloro substituent on the indole ring and the hydroxy group on the quinoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C25H17ClN4O3 |
|---|---|
分子量 |
456.9 g/mol |
IUPAC名 |
3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C25H17ClN4O3/c1-14(28-29-22-17-12-11-15(26)13-19(17)27-24(22)32)21-23(31)18-9-5-6-10-20(18)30(25(21)33)16-7-3-2-4-8-16/h2-13,31H,1H3,(H,27,29,32)/b28-14+ |
InChIキー |
MFXRPTJYGAFHJO-CCVNUDIWSA-N |
異性体SMILES |
C/C(=N\N=C/1\C2=C(C=C(C=C2)Cl)NC1=O)/C3=C(C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)O |
正規SMILES |
CC(=NN=C1C2=C(C=C(C=C2)Cl)NC1=O)C3=C(C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)
![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)
![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)

![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)

![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)

![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)



![4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine](/img/structure/B12533388.png)
